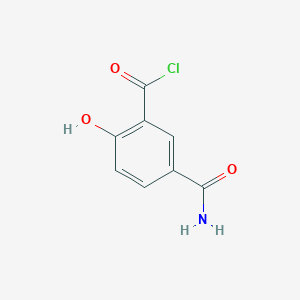
5-Carbamoyl-2-hydroxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoyl-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxyl group (–OH) attached to a benzene ring, along with a chloride substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-hydroxybenzoyl chloride typically involves the reaction of 5-carbamoyl-2-hydroxybenzoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 5-Carbamoyl-2-hydroxybenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
The general reaction can be represented as: [ \text{5-Carbamoyl-2-hydroxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Carbamoyl-2-hydroxybenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield 5-carbamoyl-2-hydroxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
5-Carbamoyl-2-hydroxybenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Carbamoyl-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carbamoyl-2-hydroxybenzoic acid: The precursor to 5-Carbamoyl-2-hydroxybenzoyl chloride.
2-Hydroxybenzoyl chloride: Lacks the carbamoyl group but shares similar reactivity.
5-Carbamoylbenzoyl chloride: Lacks the hydroxyl group but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
60795-46-2 |
|---|---|
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
5-carbamoyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-7(12)5-3-4(8(10)13)1-2-6(5)11/h1-3,11H,(H2,10,13) |
Clé InChI |
BWIPNDLSCKBUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



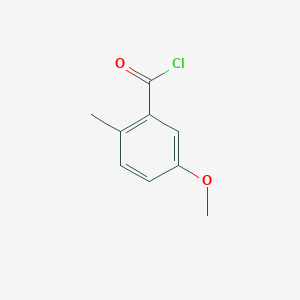
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)


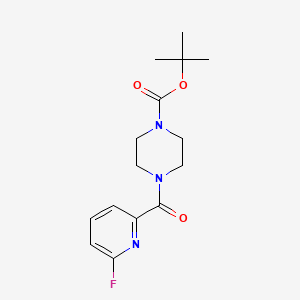
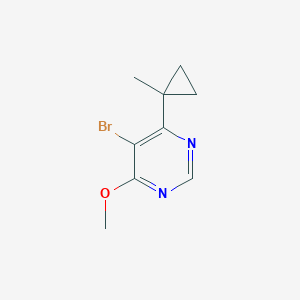
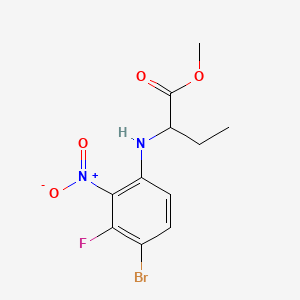
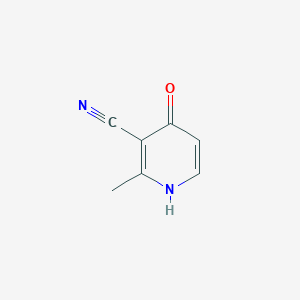
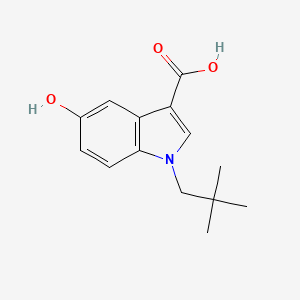

![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
